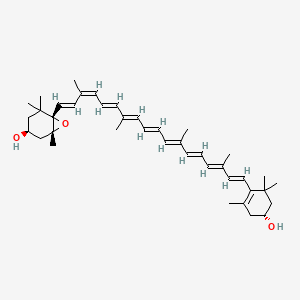
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment found in various plants and algae. It plays a crucial role in the xanthophyll cycle, which is involved in the protection of photosynthetic organisms from excessive light. This compound is an intermediate in the conversion of violaxanthin to zeaxanthin, both of which are important for non-photochemical quenching, a mechanism that dissipates excess light energy as heat to prevent damage to the photosynthetic apparatus.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-Antheraxanthin typically involves the selective oxidation of zeaxanthin. One common method includes the use of mild oxidizing agents such as potassium permanganate or molecular oxygen in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of (9Z)-Antheraxanthin without over-oxidation.
Industrial Production Methods: Industrial production of (9Z)-Antheraxanthin can be achieved through biotechnological approaches, such as the cultivation of microalgae or genetically modified plants that overproduce this pigment. These methods are preferred due to their sustainability and the ability to produce high yields of the compound under controlled conditions.
化学反应分析
Types of Reactions: (9Z)-Antheraxanthin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form violaxanthin.
Reduction: It can be reduced back to zeaxanthin.
Isomerization: It can undergo isomerization to form different geometric isomers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, molecular oxygen, or other mild oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Isomerization: Light or heat can induce isomerization.
Major Products:
Oxidation: Violaxanthin.
Reduction: Zeaxanthin.
Isomerization: Various geometric isomers of antheraxanthin.
科学研究应用
(9Z)-Antheraxanthin has several scientific research applications, including:
Chemistry: Used as a model compound to study the xanthophyll cycle and its role in photoprotection.
Biology: Investigated for its role in the regulation of photosynthesis and protection against photooxidative stress.
Medicine: Explored for its potential antioxidant properties and its role in preventing age-related macular degeneration.
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant.
作用机制
The mechanism of action of (9Z)-Antheraxanthin involves its participation in the xanthophyll cycle. It acts as an intermediate in the conversion of violaxanthin to zeaxanthin, which is crucial for non-photochemical quenching. This process helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in the chloroplasts, where (9Z)-Antheraxanthin interacts with other xanthophylls and proteins to regulate energy dissipation.
相似化合物的比较
Violaxanthin: Another xanthophyll involved in the xanthophyll cycle, which can be converted to (9Z)-Antheraxanthin.
Zeaxanthin: A xanthophyll that is formed from (9Z)-Antheraxanthin and plays a role in photoprotection.
Lutein: A structurally similar xanthophyll with antioxidant properties.
Uniqueness: (9Z)-Antheraxanthin is unique due to its specific role as an intermediate in the xanthophyll cycle. Unlike violaxanthin and zeaxanthin, which are more stable end products, (9Z)-Antheraxanthin is transient and plays a dynamic role in regulating the balance between light harvesting and photoprotection.
属性
分子式 |
C40H56O3 |
|---|---|
分子量 |
584.9 g/mol |
IUPAC 名称 |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
InChI 键 |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
手性 SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
规范 SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




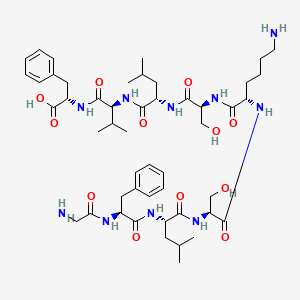

![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
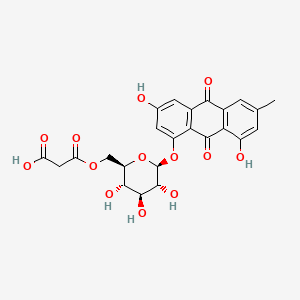
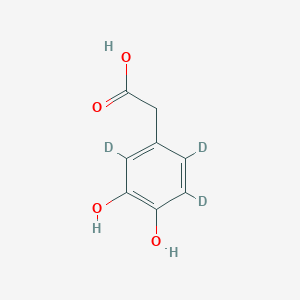
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
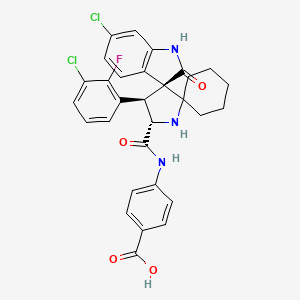

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
